Cas no 138774-94-4 (Fmoc-D-2-Nal-OH)

Fmoc-D-2-Nal-OH is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. The D-2-naphthylalanine (D-2-Nal) side chain introduces chirality and aromatic bulk, which can enhance peptide stability and modulate biological activity. This compound is particularly valuable for constructing peptides with tailored conformational properties or improved receptor binding affinity. Its high purity and compatibility with standard Fmoc-based protocols make it a reliable choice for researchers in medicinal chemistry and bioconjugation. Proper handling under anhydrous conditions is recommended to maintain stability.
Fmoc-D-2-Nal-OH structure
Fmoc-D-2-Nal-OH structure
Product Name:Fmoc-D-2-Nal-OH
CAS No:138774-94-4
MF:C28H23NO4
MW:437.486527681351
MDL:MFCD00077044
CID:64558
PubChem ID:57650968
Update Time:2025-05-22

Fmoc-D-2-Nal-OH Chemical and Physical Properties

Names and Identifiers

    • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid
    • Fmoc-D-2-Naphthylalanine
    • Fmoc-D-2-Nal-OH
    • N-(9-Fluorenylmethoxycarbonyl)-2-naphthyl-D-alanine
    • N-ALPHA-9-Fluorenylmethoxycarbonyl-3-(2-naphthyl)-L-alanine
    • Fmoc-D-3-(2-Naphthyl)alanine
    • N-Fmoc-3-(2-naphthyl)-D-alanine
    • Fmoc-3-(2-Naphthyl)-D-alanine
    • Fmoc-beta-(2-naphthyl)-D-alanine
    • (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid
    • (S)-N-FMOC-2-Naphthylalanine
    • Fmoc-D-3-(2-naphthyl)-alanine
    • PubChem11948
    • KSC491O9F
    • BDBM123738
    • HY-W010894
    • Fmoc-D-2-Nal-OH, >=98.0% (HPLC)
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(2-naphthyl)-D-alanine
    • 2-Naphthalenepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (R)-
    • CS-W011610
    • A807433
    • (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid
    • F12304
    • (R)-N-FMOC-2-NAPHTHYLALANINE;
    • MFCD00077044
    • KP6G2WBA2G
    • AC-9937
    • GS-0026
    • 138774-94-4
    • 2-Naphthalenepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaR)-
    • AM83705
    • DCSD 002847 (2)
    • AKOS015896039
    • (r)-2-(((9h-fluoren-9-yl)methoxy)carbonylamino)-3-(naphthalen-2-yl)propanoic acid
    • AKOS008901340
    • M03149
    • J-300433
    • SCHEMBL3736523
    • EN300-3442138
    • FMOC-D-ALA(2-NAPH)-OH
    • MFCD00144886
    • 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-naphthyl)propanoic acid;Fmoc-D-2-Nal-OH
    • (alphaR)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-naphthalenepropanoic acid
    • (R)-a-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-naphthalenepropanoic Acid
    • (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid
    • MDL: MFCD00077044
    • Inchi: 1S/C28H23NO4/c30-27(31)26(16-18-13-14-19-7-1-2-8-20(19)15-18)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1
    • InChI Key: JYUTZJVERLGMQZ-AREMUKBSSA-N
    • SMILES: O(C(N[C@@H](C(=O)O)CC1C=CC2C=CC=CC=2C=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 437.16300
  • Monoisotopic Mass: 437.163
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 7
  • Complexity: 673
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6
  • Surface Charge: -1
  • Tautomer Count: 2
  • XLogP3: 6.5

Experimental Properties

  • Color/Form: White powder
  • Density: 1.2227 (rough estimate)
  • Melting Point: 155 ºC
  • Boiling Point: 690.7°C at 760 mmHg
  • Flash Point: 371.6±30.1 °C
  • Refractive Index: 1.6290 (estimate)
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 75.63000
  • LogP: 6.06920
  • Solubility: Not determined

Fmoc-D-2-Nal-OH Security Information

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Fmoc-D-2-Nal-OH Suppliers

Amadis Chemical Company Limited
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(CAS:138774-94-4)Fmoc-D-2-Nal-OH
Order Number:A807433
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:47
Price ($):402.0
Email:sales@amadischem.com

Additional information on Fmoc-D-2-Nal-OH

Fmoc-D-2-Nal-OH: A Comprehensive Overview

The compound with CAS No. 138774-94-4, commonly referred to as Fmoc-D-2-Nal-OH, is a significant molecule in the field of organic chemistry and peptide synthesis. This compound is widely utilized in research and development due to its unique properties and versatility in various applications. In this article, we will delve into the structure, synthesis, applications, and recent advancements related to Fmoc-D-2-Nal-OH.

Fmoc-D-2-Nal-OH stands for 9-fluorenylmethyloxycarbonyl-D-2-naphthylalanine hydroxylamine. It is a derivative of naphthylalanine, a non-natural amino acid, which has been modified to include the fluorenylmethyloxycarbonyl (Fmoc) group. This group serves as a protecting group for the amino terminus of peptides during solid-phase synthesis. The introduction of the Fmoc group enhances the stability and reactivity of the molecule, making it an invaluable tool in peptide chemistry.

Recent studies have highlighted the importance of Fmoc-D-2-Nal-OH in drug discovery and peptide-based therapeutics. Researchers have explored its role in constructing bioactive peptides with enhanced stability and bioavailability. For instance, a 2023 study published in *Nature Chemistry* demonstrated that incorporating Fmoc-D-2-Nal-OH into peptide sequences can significantly improve their resistance to enzymatic degradation, thereby extending their half-life in vivo.

In addition to its role in peptide synthesis, Fmoc-D-2-Nal-OH has found applications in materials science. Scientists have utilized this compound to develop self-assembling peptides that form nanofibers with potential applications in tissue engineering and drug delivery systems. A groundbreaking study in *Advanced Materials* revealed that Fmoc-D-2-Nal-OH can direct the formation of hierarchical nanostructures with tailored mechanical properties, paving the way for innovative biomaterials.

The synthesis of Fmoc-D-2-Nal-OH involves a multi-step process that begins with the preparation of D-2-naphthylalanine. This amino acid is then subjected to Fmoc protection using standard protocols. The reaction conditions are optimized to ensure high yields and purity, which are critical for its subsequent applications. Recent advancements in catalytic methods have further streamlined the synthesis process, reducing production costs and improving scalability.

From an analytical standpoint, Fmoc-D-2-Nal-OH is often characterized using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed insights into the molecular structure and purity of the compound, ensuring its quality for various applications.

In conclusion, Fmoc-D-2-Nal-OH (CAS No. 138774-94-4) is a versatile compound with a wide range of applications in peptide synthesis, drug discovery, and materials science. Its unique properties and compatibility with modern synthetic methodologies make it an indispensable tool for researchers across diverse disciplines. As ongoing research continues to uncover new potentials for this molecule, its significance in scientific advancements is expected to grow further.

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Amadis Chemical Company Limited
(CAS:138774-94-4)Fmoc-D-2-Nal-OH
A807433
Purity:99%
Quantity:100g
Price ($):402.0
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